N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair. The compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with an isopropyl group and a furan-2-carboxamide side chain. Its hydrochloride salt enhances solubility, facilitating in vivo pharmacokinetic (PK) studies. Preclinical studies demonstrate its ability to inhibit APE1 at low micromolar concentrations (IC₅₀ ~10 µM) and potentiate the cytotoxicity of alkylating agents like temozolomide in HeLa cell assays.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2.ClH/c1-13(2)25-10-9-14-18(12-25)29-22(24-20(26)16-7-5-11-27-16)19(14)21-23-15-6-3-4-8-17(15)28-21;/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKCSAVWVAPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting topoisomerase I, it disrupts the normal functioning of these pathways, leading to the death of the cells .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth and the death of cancer cells. It achieves this by disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Acetamide Derivative
The closest structural analogue is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3 in ), which replaces the furan-2-carboxamide group with an acetamide substituent.
Table 1: Structural and Functional Comparison
| Property | Target Compound (Furan-2-carboxamide) | Acetamide Derivative |
|---|---|---|
| Substituent | Furan-2-carboxamide | Acetamide |
| APE1 IC₅₀ (µM) | ~10 | ~15 |
| Cell-Based Activity (HeLa) | Enhances temozolomide cytotoxicity | Similar enhancement |
| Plasma Exposure (AUC, ng·h/mL) | High | Moderate |
| Brain Penetration | Significant | Limited |
The furan-2-carboxamide group confers superior potency and brain exposure compared to the acetamide variant, likely due to enhanced hydrogen-bonding interactions with APE1 and improved lipophilicity .
NMR-Based Structural Analysis
highlights the utility of NMR chemical shift profiling to compare substituent effects in structurally related compounds. For example, in rapamycin analogues (Rapa, compounds 1 and 7), chemical shift differences in regions A (positions 39–44) and B (positions 29–36) directly correlated with substituent modifications. Applying this methodology to the target compound and its analogues could elucidate how the furan-2-carboxamide group alters electronic environments in key regions, influencing binding affinity .
Lumping Strategy for Comparative Studies
proposes lumping structurally similar compounds into surrogate categories to streamline analysis. For instance, the target compound and its acetamide derivative could be grouped as "APE1 inhibitors with benzo[d]thiazole-thienopyridine cores," enabling simplified comparisons of shared properties (e.g., enzymatic inhibition mechanisms) while isolating substituent-specific effects (e.g., PK variability) .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates, followed by amide bond formation. Key optimizations include:
- Temperature control : Elevated temperatures (e.g., reflux in acetonitrile) for cyclization steps .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Acidic or basic conditions may accelerate specific steps, such as amide coupling . Progress monitoring via thin-layer chromatography (TLC) and purification via recrystallization or flash chromatography are critical .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify bond connectivity and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for pharmacological studies) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .
Q. How does the compound’s heterocyclic framework influence its stability under laboratory conditions?
The fused thieno[2,3-c]pyridine and benzothiazole rings confer rigidity, enhancing thermal stability. However, sensitivity to light and humidity necessitates storage in inert atmospheres (e.g., argon) at −20°C . Stability assays under physiological pH (e.g., PBS buffer) are recommended for pre-clinical studies .
Advanced Research Questions
Q. How can researchers reconcile contradictory biological activity data reported in tumor vs. neurological models?
Contradictions may arise from:
- Target promiscuity : The compound may interact with off-target kinases in different tissues. Kinase profiling assays (e.g., KINOMEscan) can identify selectivity .
- Metabolic differences : Liver microsome assays (human vs. rodent) assess species-specific metabolism impacting efficacy .
- Purity variability : Batch-to-batch impurities (e.g., unreacted intermediates) can skew results. Orthogonal HPLC-MS validation is advised .
Q. What strategies enhance metabolic stability without compromising target affinity?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce cytochrome P450-mediated oxidation .
- Prodrug approaches : Mask polar groups (e.g., amides) with ester prodrugs to improve membrane permeability .
- Isosteric replacement : Replace furan with bioisosteres (e.g., thiophene) to maintain binding while altering pharmacokinetics .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Predict binding modes to targets like EGFR or PARP using software (e.g., AutoDock Vina) .
- MD simulations : Assess conformational stability of the tetrahydrothieno ring in aqueous environments .
- QSAR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity trends .
Q. What experimental designs are optimal for evaluating in vivo efficacy in neuroinflammatory models?
- Dose-ranging studies : Start with 10–50 mg/kg (oral or intraperitoneal) in rodent models of multiple sclerosis .
- Biomarker analysis : Measure cytokine levels (e.g., IL-6, TNF-α) via ELISA post-treatment .
- BBB permeability assays : Use in vitro models (e.g., hCMEC/D3 cells) to assess brain penetration .
Methodological Considerations
Q. How to address low yields in the final amidation step?
- Coupling reagents : Optimize with HATU or EDCI/HOBt for efficient activation .
- Solvent/base systems : Use dichloromethane (DCM) with DIEA for improved solubility .
- Temperature : Perform reactions at 0–5°C to minimize side reactions .
Q. What protocols validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Western blotting : Monitor downstream signaling (e.g., phosphorylation of ERK or AKT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
